molecular formula C6H7NO5 B2743168 E-4-[(Methoxycarbonyl)amino]-4-oxobut-2-enoic acid CAS No. 1820748-76-2

E-4-[(Methoxycarbonyl)amino]-4-oxobut-2-enoic acid

Cat. No.: B2743168
CAS No.: 1820748-76-2
M. Wt: 173.124
InChI Key: UTLOBTILWKXKJX-NSCUHMNNSA-N
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Description

E-4-[(Methoxycarbonyl)amino]-4-oxobut-2-enoic acid is a substituted but-2-enoic acid derivative characterized by a conjugated α,β-unsaturated ketone system and a methoxycarbonylamino (-NH-C(O)OCH₃) substituent at the 4-oxo position. Its structure (Fig. 1) comprises:

  • But-2-enoic acid backbone: A carboxylic acid group at position 1 and a double bond between C2 and C3.
  • 4-Oxo group: A ketone at position 4.
  • Methoxycarbonylamino substituent: An amide-linked methoxycarbonyl group attached to the 4-oxo carbon.

Below, we compare it with structurally similar compounds to infer properties and behaviors.

Properties

IUPAC Name

(E)-4-(methoxycarbonylamino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO5/c1-12-6(11)7-4(8)2-3-5(9)10/h2-3H,1H3,(H,9,10)(H,7,8,11)/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLOBTILWKXKJX-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of E-4-[(Methoxycarbonyl)amino]-4-oxobut-2-enoic acid typically involves the reaction of methoxycarbonyl chloride with an appropriate amine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

E-4-[(Methoxycarbonyl)amino]-4-oxobut-2-enoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of functionalized products .

Scientific Research Applications

E-4-[(Methoxycarbonyl)amino]-4-oxobut-2-enoic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of E-4-[(Methoxycarbonyl)amino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The pathways involved in these interactions are currently under investigation, with a focus on understanding the compound’s effects at the molecular level .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key analogs and their substituents:

Compound Name Molecular Formula Substituent at 4-Oxo Position Molecular Weight Physical State Synthesis Method Key References
E-4-[(Methoxycarbonyl)amino]-4-oxobut-2-enoic acid C₇H₇NO₅ Methoxycarbonylamino (-NH-C(O)OCH₃) 209.14 Not reported Not reported
(E)-4-Oxo-4-(tetrahydro-2H-pyran-4-yl)but-2-enoic acid C₉H₁₂O₄ Tetrahydro-2H-pyran-4-yl 184.19 Orange solid Microwave-assisted aldol condensation
(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid C₁₁H₁₁NO₃ 4-Methylanilino (-NH-C₆H₄-CH₃) 205.21 Crystalline solid Reaction of p-toluidine with maleic anhydride
4-((4-(Ethoxycarbonyl)phenyl)amino)-4-oxobut-2-enoic acid C₁₃H₁₃NO₅ 4-Ethoxycarbonylphenylamino (-NH-C₆H₄-C(O)OCH₂CH₃) 263.25 Solid Not reported
(E)-4-Methoxy-4-oxobut-2-enoic acid C₅H₆O₄ Methoxy (-OCH₃) 146.10 Not reported Not reported
Key Observations:

Substituent Size and Polarity: Bulky groups (e.g., tetrahydro-2H-pyran-4-yl in ) increase molecular weight and reduce solubility in polar solvents. Aromatic substituents (e.g., 4-methylanilino in ) enhance π-π stacking, improving crystallinity. Polar groups like ethoxycarbonyl () increase hydrophilicity compared to methoxycarbonylamino.

Stereochemistry: The Z isomer of 4-(4-methylanilino)-4-oxobut-2-enoic acid () exhibits distinct solubility and crystallinity compared to E isomers due to steric and electronic effects.

Physical-Chemical Properties

Solubility Trends (Data from ):
Compound Solubility in Polar Solvents (e.g., MeOH) Solubility in Nonpolar Solvents (e.g., CH₂Cl₂)
(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid High Low
4-((4-(Ethoxycarbonyl)phenyl)amino)-4-oxobut-2-enoic acid Moderate Very low
  • The target compound’s methoxycarbonylamino group likely confers moderate polarity, balancing solubility between polar and nonpolar solvents.

Biological Activity

E-4-[(Methoxycarbonyl)amino]-4-oxobut-2-enoic acid, also known by its CAS number 1820748-76-2, is a chemical compound with the molecular formula C6H7NO5. This compound has garnered interest in various fields due to its unique structure, which features a methoxycarbonyl group and an amino group attached to a 4-oxobut-2-enoic acid moiety. Its potential biological activities and interactions with biomolecules make it a subject of ongoing research in medicinal chemistry and pharmacology.

This compound is characterized by its ability to undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of diverse derivatives that may exhibit different biological activities.

Property Value
Molecular FormulaC6H7NO5
Molecular Weight173.12 g/mol
CAS Number1820748-76-2

The biological activity of this compound primarily involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their structure and function. Current studies are focused on elucidating these interactions and understanding the pathways involved.

Biological Activities

Research has indicated that this compound may possess several biological activities:

  • Antimicrobial Activity : Some derivatives of 4-oxobutenoic acids have shown notable antibiotic properties, suggesting that this compound may also exhibit similar effects .
  • Enzyme Inhibition : Studies on related compounds have demonstrated strong inhibitory effects on enzymes such as kynurenine-3-hydroxylase, which is involved in tryptophan metabolism . This suggests potential therapeutic applications in conditions related to metabolic dysregulation.
  • Cytoprotective Effects : Certain derivatives have been reported to possess cytoprotective properties, indicating their potential use in protecting cells from oxidative stress and damage .

Study 1: Synthesis and Biological Evaluation

A study conducted by Berkeš et al. explored the synthesis of various substituted 4-oxobutenoic acids, including those with indole rings. The synthesized compounds were evaluated for their biological activities, revealing significant enzyme inhibition properties . The study highlighted the importance of structural modifications in enhancing biological efficacy.

Study 2: Structure–Activity Relationship (SAR)

Research investigating the SAR of 4-aromatic substituted oxobutenoic acids found that specific substitutions could dramatically increase their potency as inhibitors of kynurenine-3-hydroxylase . This finding underscores the relevance of this compound as a lead compound for further drug development.

Comparison with Similar Compounds

This compound can be compared with other oxobutenoic acids and methoxycarbonyl-containing compounds. The following table summarizes key differences:

Compound Type Key Characteristics
E-4-(Methoxycarbonyl)amino acidsUnique combination of methoxycarbonyl and amino groups; potential for diverse biological activities
Other oxobutenoic acidsVarying functional groups; differing biological profiles
Methoxycarbonyl-containing compoundsSimilar structural features; may lack specific biological activities seen in this compound

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